Home > Products > Screening Compounds P28704 > N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide - 77464-35-8

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide

Catalog Number: EVT-1467374
CAS Number: 77464-35-8
Molecular Formula: C17H14N4OS
Molecular Weight: 322.386
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound serves as the base structure for a series of derivatives studied for their antimicrobial activity. [] Modifications at the 3-position with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents yielded compounds with improved antimicrobial activity compared to the reference drug Streptomycin. [] Docking studies suggest that these compounds might target the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD). []

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide

Compound Description: The crystal structure of this compound, including its ethanol disolvate, has been characterized. [] The molecule features a planar imidazo[2,1-b][1,3]thiazole ring system, with bromo and hydroxy substitutions on separate phenyl rings. [] Notably, the compound also contains an acetamide group, similar to N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds, designated as 8a-w, were synthesized and evaluated for their antibacterial, hemolytic, and enzyme inhibition activities. [] These molecules incorporate an indole moiety, a 1,3,4-oxadiazole ring, a sulfide linker, and an acetamide group. [] Some compounds exhibited potent inhibitory activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase, as well as good antibacterial activity against Salmonella typhi and Staphylococcus aureus. []

N-{[4-([1,2,4]triazolo[1,5-α]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]methyl}acetamides

Compound Description: This series of acetamide derivatives (14a-d, 15a-n, and 16a-f) were synthesized and exhibited significant activin receptor-like kinase 5 (ALK5) inhibitory activity, with compound 16f displaying particularly high potency and selectivity. [] These compounds effectively inhibited the expression of fibrosis-related proteins like α-SMA, collagen I, and TIMP-1/MMP-13 in TGF-β-induced human umbilical vein endothelial cells, suggesting their potential as anti-cardiac fibrosis agents. []

2-(4-Fluorophenyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

Compound Description: This compound, identified through virtual screening, binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein, exhibiting anti-HIV-1 activity. []

Overview

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that incorporates both benzimidazole and benzothiazole moieties, which are known for their diverse pharmacological properties.

Source

The compound is identified by the CAS number 77464-35-8 and has a molecular weight of 322.38 g/mol with the molecular formula C17H14N4SC_{17}H_{14}N_{4}S . It is often synthesized in laboratory settings for research purposes, particularly in studies examining its antimicrobial and anticancer properties .

Classification

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide belongs to a class of compounds known as benzimidazole derivatives. These compounds are characterized by their bicyclic structure, which includes a benzene ring fused to an imidazole ring. The presence of the benzothiazole group enhances the compound's biological activity, making it a subject of interest in drug development .

Synthesis Analysis

Methods

The synthesis of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide typically involves several steps, including the formation of the benzimidazole core and subsequent functionalization to introduce the acetamide group.

Technical Details:

  1. Starting Materials: The synthesis often begins with commercially available 2-methylbenzimidazole or its derivatives.
  2. Reagents: Common reagents include thionyl chloride for chlorination, followed by reactions with amines or other nucleophiles to form the desired acetamide.
  3. Solvents: Reactions are generally conducted in organic solvents such as acetone or dimethylformamide under controlled temperatures.
  4. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure .
Molecular Structure Analysis

Structure

The molecular structure of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide features:

  • A benzothiazole ring at one end.
  • A benzimidazole core that contributes to its biological activity.
  • An acetamide functional group that enhances solubility and potential interactions with biological targets.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C17H14N4SC_{17}H_{14}N_{4}S
  • Molecular Weight: 322.38 g/mol
  • Key spectral data includes characteristic peaks in NMR and MS that confirm the presence of specific functional groups .
Chemical Reactions Analysis

Reactions

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide can participate in various chemical reactions, including:

  • Substitution Reactions: The acetamide group can undergo nucleophilic substitution, allowing for further derivatization.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to release the corresponding amine and acetic acid.

Technical Details:
These reactions are typically performed under controlled conditions to optimize yields and minimize side reactions. The stability of the compound under various conditions is also assessed during these studies .

Mechanism of Action

Process

The mechanism of action for N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide primarily involves its interaction with biological targets such as enzymes or receptors.

Data

Research indicates that compounds with similar structures exhibit activities such as:

  • Inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .
  • Antimicrobial properties through disruption of bacterial cell wall synthesis or function.

The specific pathways and interactions are still under investigation, with ongoing studies aimed at elucidating detailed mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Generally soluble in organic solvents like DMSO but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amides, particularly in nucleophilic substitution reactions.

Relevant analytical data often includes melting point, boiling point, and spectral data that confirm its identity and purity .

Applications

Scientific Uses

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide has several potential applications:

  1. Antimicrobial Agents: Due to its ability to inhibit bacterial growth, it is investigated for use in treating infections.
  2. Anticancer Therapeutics: Its role as an inhibitor of key cancer-related pathways positions it as a candidate for cancer treatment research.
  3. Pharmacological Studies: Used in studies aimed at understanding drug-receptor interactions and developing new therapeutic agents based on its structure .
Introduction to N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide represents a structurally sophisticated hybrid molecule incorporating two pharmacologically significant heterocyclic systems: benzothiazole and benzimidazole. This molecular architecture positions it as a compound of substantial interest in medicinal chemistry and drug discovery. The strategic fusion of these privileged scaffolds creates a unique chemical entity with enhanced electronic properties and potential biological interactions. As a synthetic small molecule (CAS 77464-35-8), it exemplifies modern approaches to designing bioactive compounds through rational hybridization, leveraging the inherent properties of both heterocyclic components to achieve targeted molecular interactions. Its structural complexity offers valuable insights into the design principles governing high-affinity ligands for various biological targets, particularly within neurological and oncological therapeutic domains [3] [6] [7].

Structural and Functional Significance of Benzothiazole-Benzimidazole Hybrid Scaffolds

The benzothiazole-benzimidazole hybrid core represents a strategic molecular design that synergistically combines the advantageous properties of both heterocyclic systems. This hybrid architecture demonstrates several structurally and functionally significant characteristics:

  • Electronic Complementarity: The benzothiazole moiety contributes electron-deficient properties due to the thiazole nitrogen, while the benzimidazole unit provides electron-rich character through its imidazole ring. This polarization creates an electronically complementary system that enhances binding interactions with biological targets through diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces [7].

  • Structural Rigidity: The planar configuration across both fused ring systems provides conformational restraint that reduces entropy penalties upon binding to biological macromolecules. This rigidity is exemplified in the dihedral angle between the benzimidazole and benzothiazole rings, which favors co-planarity and facilitates deep insertion into enzyme active sites or receptor pockets [7].

  • Biopotential Integration: Benzothiazole derivatives demonstrate notable pharmacokinetic properties, including favorable blood-brain barrier penetration, while benzimidazoles offer versatile hydrogen-bonding capabilities. This integration creates molecules with enhanced bioactivity profiles, as demonstrated by the compound's investigation in neurological disorders [7].

Pharmacologically, this scaffold exhibits significant potential as a kinase inhibitor, particularly targeting the JNK (c-Jun N-terminal kinase) pathway implicated in neurodegenerative processes. The structural features of the hybrid system enable specific interactions with the ATP-binding pocket of JNK isoforms, potentially modulating signaling cascades associated with neuronal apoptosis. Additionally, the acetamide substituent serves as a crucial hydrogen-bond donor/acceptor pair, further enhancing target affinity [7].

Table 1: Comparative Analysis of Heterocyclic Components in the Hybrid Scaffold

Structural FeatureBenzothiazole ContributionBenzimidazole ContributionFunctional Synergy
Core ElectronicsElectron-deficient characterElectron-rich characterComplementary π-system for protein binding
Hydrogen Bonding CapacityThiazole nitrogen (weak acceptor)Imidazole NH (strong donor), N atoms (acceptors)Versatile H-bonding network formation
Biological PrivilegeBlood-brain barrier penetrationHistidine mimicry in enzyme targetsEnhanced CNS bioavailability and target engagement
Spatial OrientationPlanar fused ring systemMethyl group at position 2 introduces controlled steric hindranceOptimized binding pocket insertion with steric selectivity

Chemical Classification and Nomenclature of the Keyword

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide belongs to the specialized class of bis-heterocyclic acetamides, specifically categorized as a benzothiazolyl-benzimidazole hybrid with an acetamide functionalization. This classification reflects its structural integration of two nitrogen-containing heterocycles linked through a nitrogen-carbon bond with an acetylated aromatic amine [3] [6].

The systematic nomenclature follows IUPAC conventions for substituted benzimidazoles:

  • Systematic IUPAC Name: N-[1-(1,3-Benzothiazol-6-yl)-2-methyl-1H-benzimidazol-5-yl]acetamideRationale: The parent heterocycle is identified as 1H-benzimidazole with a methyl substituent at position 2. The nitrogen at position 1 is substituted by the 6-benzothiazolyl group. The acetamide functionality is attached to the benzimidazole ring at position 5 through the nitrogen atom [1] [6].

  • Molecular Formula: C₁₇H₁₄N₄OSThis formula accounts for the benzothiazole (C₇H₄NS), 2-methylbenzimidazole (C₈H₆N₂), acetamide group (C₂H₃NO), accounting for the shared atoms at the connection points [1] [3].

  • Molecular Weight: 322.38 g/molCalculated based on the molecular formula and confirmed by analytical data [3] [4].

  • Alternative Designations:

  • Pyridinoline (used in some commercial contexts) [6]
  • N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide
  • Acetamide, N-[1-(6-benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]- (CAS index name) [6]

Table 2: Comprehensive Chemical Identifiers of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide

Identifier TypeSpecificationSource/Reference
Systematic NameN-[1-(1,3-Benzothiazol-6-yl)-2-methyl-1H-benzimidazol-5-yl]acetamidePubChem [1]
CAS Registry Number77464-35-8Multiple sources [3] [4] [6]
Molecular FormulaC₁₇H₁₄N₄OSConsistent across sources [1] [3] [6]
Exact Mass322.0886 g/molCalculated from formula
Deuterated AnalogN-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide-d6 (C₁₇H₈D₆N₄OS; MW 328.42)LGC Standards [2]
Canonical SMILESCC(=O)NC1=CC2=C(N=C1N1C3=CC4=C(C=C3N=S4)C=C1)CDerived from structure
InChI KeyUZIRNKRDVQUZQO-UHFFFAOYSA-NComputed identifier

The molecular structure exhibits several chemically significant features: (1) The benzimidazole nitrogen (N-1) connects directly to the C-6 position of the benzothiazole ring, creating a conformationally restricted biaryl-like system; (2) The 2-methyl group on the benzimidazole prevents tautomerization and provides steric influence; (3) The acetamide moiety at the 5-position of benzimidazole introduces a flexible hydrogen-bonding element crucial for target interaction [1] [6].

Historical Context and Discovery in Heterocyclic Chemistry

The development of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide reflects pivotal advancements in heterocyclic chemistry focused on pharmacologically optimized hybrid molecules. Its emergence can be traced to three significant phases in medicinal chemistry:

  • Privileged Scaffold Recognition (1980s-1990s): The independent exploration of benzothiazoles and benzimidazoles as biologically active templates established their therapeutic relevance. Benzimidazoles gained prominence as antiparasitic agents (albendazole) and proton pump inhibitors (omeprazole), while benzothiazoles emerged as kinase modulators and antimicrobial agents. This period established the foundational SAR understanding that informed later hybrid designs [7] [8].

  • Rational Hybridization Era (Late 1990s-Early 2000s): The strategic combination of these heterocycles commenced with the synthesis of simpler benzothiazolyl-benzimidazole derivatives targeting various enzyme systems. Patent literature from this period reveals intensive investigation into similar scaffolds for oncological and neurological applications. Specifically, the structural template incorporating the acetamide linker at the benzimidazole 5-position emerged as a key modification to enhance solubility and hydrogen-bonding capacity relative to unsubstituted analogs [7].

  • Targeted Therapeutic Development (Post-2000): The specific compound entered scientific literature through kinase inhibitor research, particularly in the context of neurodegenerative diseases. A seminal patent (SG173584A1) detailed its synthesis and identification as a potent inhibitor of c-Jun N-terminal kinase (JNK), highlighting its neuroprotective potential in models of Alzheimer's disease and cerebral ischemia. This established its pharmacological significance beyond basic heterocyclic chemistry into applied therapeutic development [7].

Table 3: Historical Development Milestones of Benzothiazole-Benzimidazole Hybrids

Time PeriodKey AdvancementImpact on Compound Development
Pre-1990Benzimidazole therapeutics (e.g., thiabendazole, omeprazole)Established medicinal relevance of benzimidazole core
1990-2000Benzothiazole-based neuroprotective agents (e.g., riluzole derivatives)Validated benzothiazole as CNS-active scaffold
Early 2000sRational design of bis-heterocyclic kinase inhibitorsConceptual foundation for hybrid scaffold development
2005-2010Specific disclosure of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide in JNK inhibitor patentsDirect emergence as a candidate therapeutic agent
Post-2010Commercial availability as research chemical (e.g., CAS 77464-35-8)Enabled broader research applications beyond original patent

The compound's synthesis typically employs convergent strategies: (1) Preparation of 5-nitro-2-methylbenzimidazole; (2) N-alkylation with 6-chlorobenzothiazole; (3) Reduction of the nitro group; (4) Final acetylation to install the acetamide functionality. This route exemplifies modern heterocyclic coupling approaches that enable efficient assembly of complex targets [7].

Commercial availability followed its biological validation, with specialty chemical suppliers (e.g., Santa Cruz Biotechnology, Aladdin Scientific, LGC Standards) listing the compound and its deuterated analog (acetamide-d6) for research purposes. Current applications focus primarily on kinase inhibition studies, particularly investigating JNK signaling pathways in neurodegeneration, positioning it as a significant tool compound in contemporary neuroscience research [2] [3] [4].

Properties

CAS Number

77464-35-8

Product Name

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide

IUPAC Name

N-[1-(1,3-benzothiazol-6-yl)-2-methylbenzimidazol-5-yl]acetamide

Molecular Formula

C17H14N4OS

Molecular Weight

322.386

InChI

InChI=1S/C17H14N4OS/c1-10-19-15-7-12(20-11(2)22)3-6-16(15)21(10)13-4-5-14-17(8-13)23-9-18-14/h3-9H,1-2H3,(H,20,22)

InChI Key

KXDWMFFLMUKYHS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=CC4=C(C=C3)N=CS4)C=CC(=C2)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.